
Eu(TTA)2NO3(TPPO)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eu(TTA)2NO3(TPPO)2 is a photoluminescent europium (III) complex . It uses β-diketonates and aromatic carboxylic acids as the first ligands and TPPO as a second neutral ligand . The photoluminescence intensity of the complexes with β-diketonates as first ligands are higher than those with aromatic carboxylic acids as first ligands .
Synthesis Analysis
The synthesis of Eu(TTA)2NO3(TPPO)2 involves the use of β-diketonates and aromatic carboxylic acids as the first ligands and TPPO as a second neutral ligand . The photoluminescence intensity of the complexes with β-diketonates as first ligands are higher than those with aromatic carboxylic acids as first ligands .Molecular Structure Analysis
The crystal structure of Eu(TTA)2NO3(TPPO)2 was established by X-ray crystallography . The crystals are triclinic, noncentrocymmetrical . The central Eu (III) atom coordinates two oxygen atoms of two TPPO molecules, two oxygen atoms of the nitrate group, and four oxygen atoms of two TTA ions . The coordination polyhedron of the Eu (III) atom is a distorted dodecahedron .Physical And Chemical Properties Analysis
The physical and chemical properties of Eu(TTA)2NO3(TPPO)2 include its photoluminescent nature and its crystal structure . The crystals are triclinic, noncentrocymmetrical . The central Eu (III) atom coordinates two oxygen atoms of two TPPO molecules, two oxygen atoms of the nitrate group, and four oxygen atoms of two TTA ions .Mécanisme D'action
Eu(TTA)2NO3(TPPO)2 exhibits emission spectra dominated by narrow bands arising from intraconfigurational-4 fN transitions centered on RE 3+ ion . Eu 3+ ion coordination compounds display characteristic narrow bands assigned to 5D0 → 7FJ ( J = 0, 1, 2, 3 and 4) transitions which are dominated by hypersensitive 5D0 → 7F2 around 612 nm and thus exhibit pure red color .
Orientations Futures
Propriétés
Numéro CAS |
14264-79-0 |
|---|---|
Nom du produit |
Eu(TTA)2NO3(TPPO)2 |
Formule moléculaire |
C52H38EuF6NO9P2S2 |
Poids moléculaire |
1212.896 |
InChI |
InChI=1S/2C18H15OP.2C8H4F3O2S.Eu.NO3/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;2-1(3)4/h2*1-15H;2*1-4H;;/q;;2*-1;+3;-1 |
Clé InChI |
WWMREEDGJWKWRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[N+](=O)([O-])[O-].[Eu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



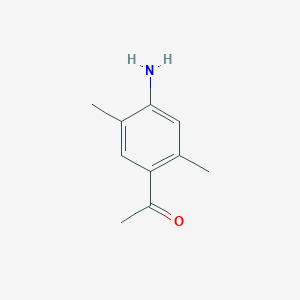

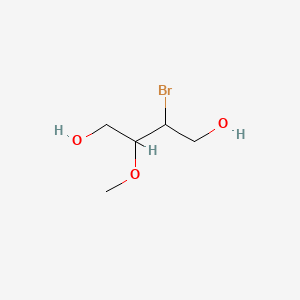
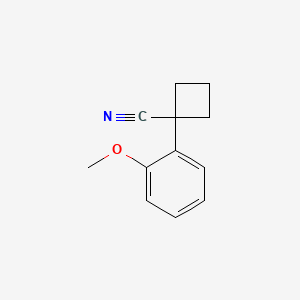
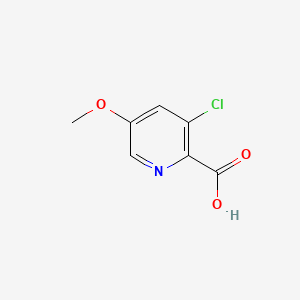
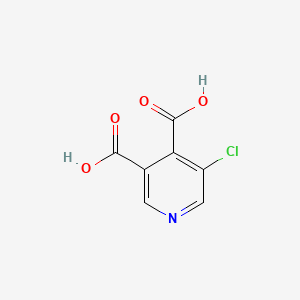
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
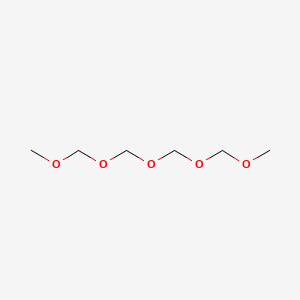
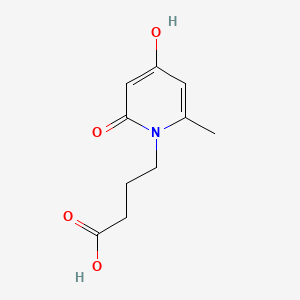

![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)
